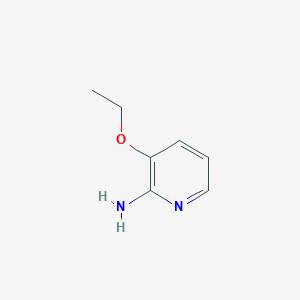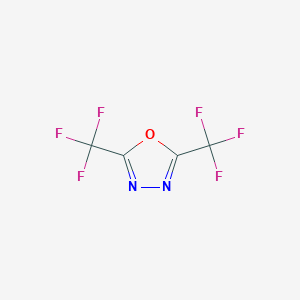
2,5-Bis(trifluoromethyl)-1,3,4-oxadiazole
Vue d'ensemble
Description
2,5-Bis(trifluoromethyl)-1,3,4-oxadiazole is a compound that has been the subject of various studies due to its interesting chemical and physical properties. It is a part of the 1,3,4-oxadiazole family, which are heterocyclic compounds containing an oxygen atom and two nitrogen atoms in a five-membered ring. The trifluoromethyl groups attached to this ring significantly influence its reactivity and stability .
Synthesis Analysis
The synthesis of derivatives of 1,3,4-oxadiazole, such as 2,5-bis(trifluoromethyl)-1,3,4-oxadiazole, often involves the reaction of appropriate precursors under specific conditions. For instance, the reaction of 3,5-bis(trifluoromethyl)-1,3,4-oxadiazole with primary amines can yield 4-substituted-3,5-bis(trifluoromethyl)-4H-1,2,4-triazoles, showcasing the reactivity of the oxadiazole ring towards nucleophilic substitution . Another example is the optimized two-step synthesis of 2,5-bis(4-aminophenyl)-1,3,4-oxadiazole, which demonstrates the versatility of the oxadiazole core in forming various substituted compounds .
Molecular Structure Analysis
The molecular structure of 1,3,4-oxadiazole derivatives is influenced by the substituents attached to the ring. Trifluoromethyl groups, for example, can lead to strong electronic effects due to the electronegativity of fluorine atoms. This can result in unique intra- and intermolecular interactions, such as C–H⋯F and C–F⋯π interactions, which can affect the crystal packing and stability of the compounds .
Chemical Reactions Analysis
The reactivity of 2,5-bis(trifluoromethyl)-1,3,4-oxadiazole can be explored through its reactions with various reagents. For example, the reaction with primary amines to form triazoles indicates that the oxadiazole ring can act as an electrophile in nucleophilic aromatic substitution reactions . Additionally, the synthesis of energetic materials by introducing nitro groups to the oxadiazole ring further demonstrates the chemical versatility of this compound .
Physical and Chemical Properties Analysis
The physical and chemical properties of 2,5-bis(trifluoromethyl)-1,3,4-oxadiazole derivatives are of significant interest. High crystal densities and thermal stabilities are often reported for these compounds, making them suitable for applications in materials science, such as in the development of energetic materials . The presence of trifluoromethyl groups can also enhance the energetic performance of these compounds, as seen in the construction of trinitromethyl substituted β-bis(1,2,4-oxadiazole) . Furthermore, the study of their luminescence properties, as in the case of copper-mediated conversion of oxadiazole derivatives, reveals potential applications in optoelectronics .
Applications De Recherche Scientifique
2. Organic Light Emitting Diodes (OLED) Applications
- Summary of the application : “2,5-Bis(trifluoromethyl)-1,3,4-oxadiazole” and similar compounds can be used in the design and synthesis of emitters exhibiting efficient thermally activated delayed fluorescence (TADF), which is important in OLED technology .
- Methods of application : The compound is synthesized and incorporated into an emitter with a symmetrical donor–acceptor–donor architecture. The molecules exhibit large dihedral angles between the donor and acceptor moieties .
- Results or outcomes : The compounds showed very broad charge-transfer-state (1 CT) absorption, which can be accounted for by multiple 1 CTs. A 9,9-dimethyl-9-10-dihydroacridine based compound was shown to be a promising cyan TADF emitter .
3. FDA-Approved Drugs
- Summary of the application : Trifluoromethyl (TFM, -CF3)-group-containing drugs have been approved by the FDA over the last 20 years . These drugs have shown numerous pharmacological activities .
4. Hair Loss Treatment
- Summary of the application : Dutasteride, a finasteride analogue with the tert-butyl amide moiety being replaced with a 2,5-bis(trifluoromethyl)phenyl group, has been used in the treatment of hair loss .
- Methods of application : Dutasteride is typically administered orally in the form of a capsule .
- Results or outcomes : Dutasteride has shown significant inhibitory constant value (Ki value) of 6 and 7 nM for both the isoforms of 5α-reductase, making it 40-fold more potent than finasteride .
5. Agrochemicals
- Summary of the application : Trifluoromethyl groups are also found in agrochemicals . The presence of these groups can enhance the properties of the agrochemicals, making them more effective.
6. Electronics
- Summary of the application : “2,5-Bis(trifluoromethyl)-1,3,4-oxadiazole” and similar compounds can be used in the design and synthesis of compounds with symmetrical donor–acceptor–donor architectures as emitters exhibiting thermally activated delayed fluorescence (TADF), which is important in electronic applications .
- Methods of application : The compound is synthesized and incorporated into an emitter with a symmetrical donor–acceptor–donor architecture. The molecules exhibit large dihedral angles between the donor and acceptor moieties .
- Results or outcomes : The compounds showed very broad charge-transfer-state (1 CT) absorption which can be accounted for by multiple 1 CTs as indicated by quantum molecular dynamics simulations . A 9,9-dimethyl-9-10-dihydroacridine based compound was shown to be a promising cyan TADF emitter .
Safety And Hazards
Orientations Futures
Propriétés
IUPAC Name |
2,5-bis(trifluoromethyl)-1,3,4-oxadiazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4F6N2O/c5-3(6,7)1-11-12-2(13-1)4(8,9)10 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QJZONKZTJJLSQL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1(=NN=C(O1)C(F)(F)F)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4F6N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10371177 | |
| Record name | 2,5-bis(trifluoromethyl)-1,3,4-oxadiazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10371177 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,5-Bis(trifluoromethyl)-1,3,4-oxadiazole | |
CAS RN |
1868-48-0 | |
| Record name | 2,5-bis(trifluoromethyl)-1,3,4-oxadiazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10371177 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



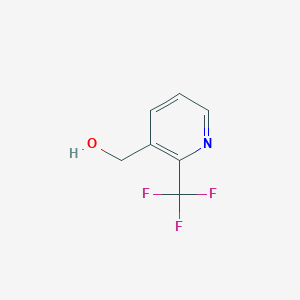
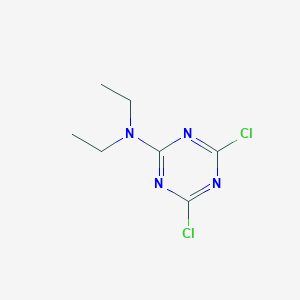
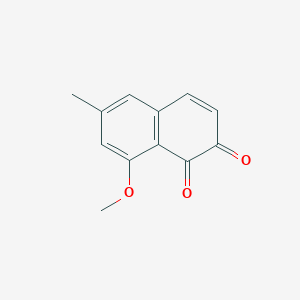
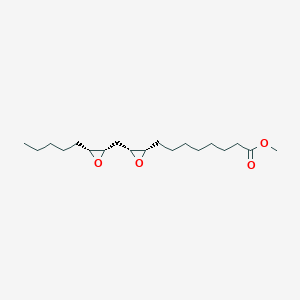
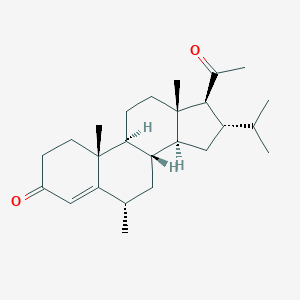
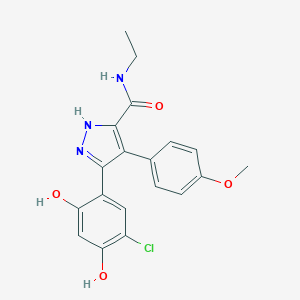
![1H,3H-Pyrrolo[1,2-c]oxazol-1-one,tetrahydro-3-(1-methylethyl)-,(3R-cis)-(9CI)](/img/structure/B157244.png)


![1-Methyl-1H-benzo[d]imidazole-6-carboxylic acid](/img/structure/B157252.png)

